5-Chlorocarbonylphthalide

説明

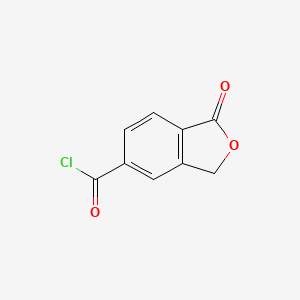

5-Chlorocarbonylphthalide (CAS: 6931-35-3) is a halogenated derivative of phthalide, a bicyclic organic compound with a γ-lactone structure. Its molecular formula is $ C9H5ClO_3 $, featuring a chlorocarbonyl (-COCl) substituent at the 5-position of the phthalide scaffold. This compound is of significant interest in organic synthesis due to its reactivity, particularly as an intermediate in the preparation of pharmaceuticals, agrochemicals, and functional materials. The chlorocarbonyl group enhances electrophilicity, making it a versatile precursor for nucleophilic substitution and cross-coupling reactions .

特性

CAS番号 |

227954-90-7 |

|---|---|

分子式 |

C9H5ClO3 |

分子量 |

196.58 g/mol |

IUPAC名 |

1-oxo-3H-2-benzofuran-5-carbonyl chloride |

InChI |

InChI=1S/C9H5ClO3/c10-8(11)5-1-2-7-6(3-5)4-13-9(7)12/h1-3H,4H2 |

InChIキー |

SSQVKKGZFIVXEX-UHFFFAOYSA-N |

SMILES |

C1C2=C(C=CC(=C2)C(=O)Cl)C(=O)O1 |

正規SMILES |

C1C2=C(C=CC(=C2)C(=O)Cl)C(=O)O1 |

製品の起源 |

United States |

類似化合物との比較

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

5-Chlorocarbonylphthalide belongs to a family of substituted phthalides, which vary in functional groups and reactivity. Key analogs include:

| Compound | Substituent | Molecular Formula | Key Reactivity | Applications |

|---|---|---|---|---|

| This compound | -COCl at C5 | $ C9H5ClO_3 $ | Electrophilic substitution, acylations | Drug intermediates, polymer synthesis |

| Phthalic Anhydride | -O-(C=O)-O- bridge | $ C8H4O_3 $ | Ring-opening reactions, esterifications | Plasticizers, dyes |

| 5-Methylphthalide | -CH3 at C5 | $ C9H8O_2 $ | Hydrogenation, oxidation | Flavoring agents, fragrances |

| 5-Carboxyphthalide | -COOH at C5 | $ C9H6O_4 $ | Acid-catalyzed condensations, salt formation | Metal chelators, APIs |

The chlorocarbonyl group in this compound confers higher electrophilicity compared to methyl or carboxyl substituents, enabling reactions with amines and alcohols under mild conditions. In contrast, phthalic anhydride lacks the lactone ring but is more reactive in esterification due to its strained cyclic structure .

Reactivity and Stability

- Hydrolytic Stability : this compound undergoes hydrolysis in aqueous media to form 5-carboxyphthalide, whereas phthalic anhydride hydrolyzes rapidly to phthalic acid. This difference is critical in applications requiring moisture resistance .

- Thermal Stability : Thermal gravimetric analysis (TGA) reveals that this compound decomposes at 180°C, higher than 5-methylphthalide (150°C) but lower than 5-carboxyphthalide (220°C), reflecting the destabilizing effect of the electron-withdrawing Cl group .

Data Tables and Research Findings

Table 1: Physicochemical Properties

| Property | This compound | Phthalic Anhydride | 5-Methylphthalide |

|---|---|---|---|

| Molecular Weight (g/mol) | 196.59 | 148.12 | 148.16 |

| Melting Point (°C) | 92–94 | 131 | 38–40 |

| Solubility (in DMSO) | High | Moderate | Low |

| LogP (Octanol-Water) | 1.8 | 1.1 | 2.3 |

Table 2: Reaction Yields with Aniline

| Compound | Yield (%) | Conditions |

|---|---|---|

| This compound | 92 | RT, 1h, no catalyst |

| Phthalic Anhydride | 45 | 80°C, 2h, H2SO4 |

| 5-Carboxyphthalide | <5 | RT, 24h |

These data highlight this compound’s superior reactivity in acylations without harsh conditions, a key advantage in green chemistry .

Methodological Considerations in Comparative Studies

Analytical methods such as HPLC, GC-MS, and NMR are critical for characterizing these compounds. However, as noted in regulatory guidance, challenges like co-eluting impurities in HPLC or signal overlap in NMR can lead to ambiguous results. For example, distinguishing this compound from its hydrolysis product (5-carboxyphthalide) requires precise pH control during analysis . Additionally, the cost of isotopic labeling for tracking metabolic pathways (e.g., in pharmaceutical studies) may limit large-scale comparative studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。